

An In-depth Technical Guide to the Physicochemical Properties of 3-Formylquinoline

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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

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For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formylquinoline, also known as quinoline-3-carboxaldehyde, is a critical heterocyclic aromatic compound.^[1] Its structure, featuring a quinoline core with an aldehyde group at the 3-position, makes it a highly versatile precursor and key intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significance as a building block in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.^{[2][3][4]}

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-formylquinoline are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO	[1]
Molar Mass	157.17 g/mol	[1]
Appearance	White to bright yellow crystalline solid	
Melting Point	68-71 °C (lit.)	
Boiling Point	128 °C @ 1 mmHg (lit.)	
Density	1.223 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in water; Soluble in alcohols and other organic solvents.	
pKa (Predicted)	3.36 ± 0.11	
Flash Point	151.88 °C	
Refractive Index	1.687	
Maximum UV Wavelength (λ _{max})	282 nm (in Methanol)	

Experimental Protocols: Synthesis and Characterization

The most common and effective method for synthesizing 2-chloro-3-formylquinoline derivatives, which are direct precursors to 3-formylquinoline, is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation and cyclization of substituted acetanilides using a specialized reagent.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline from a substituted acetanilide.

1. Preparation of the Vilsmeier Reagent:

- In a flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF) (e.g., 5 mL).
- Cool the flask to 0-5 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) (e.g., 18 mL) dropwise to the cooled DMF while stirring. This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[\[5\]](#)[\[8\]](#)[\[9\]](#)

2. Vilsmeier-Haack Cyclization:

- To the prepared Vilsmeier reagent, add the starting material, a substituted acetanilide (e.g., 4 grams), portion-wise while maintaining the low temperature.[\[5\]](#)[\[9\]](#)
- Once the addition is complete, allow the mixture to warm to room temperature.
- Fit the flask with a condenser and heat the reaction mixture to 80-90 °C.[\[5\]](#)[\[6\]](#)
- Maintain this temperature and continue stirring for 4 to 10 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[\[5\]](#)[\[6\]](#)

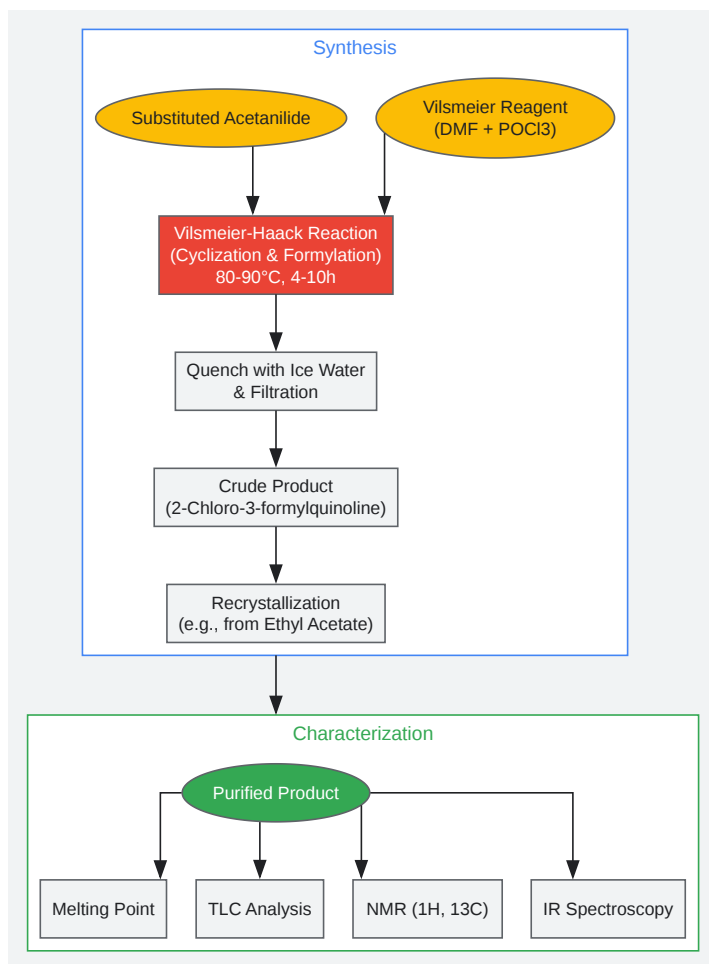
3. Product Isolation and Purification:

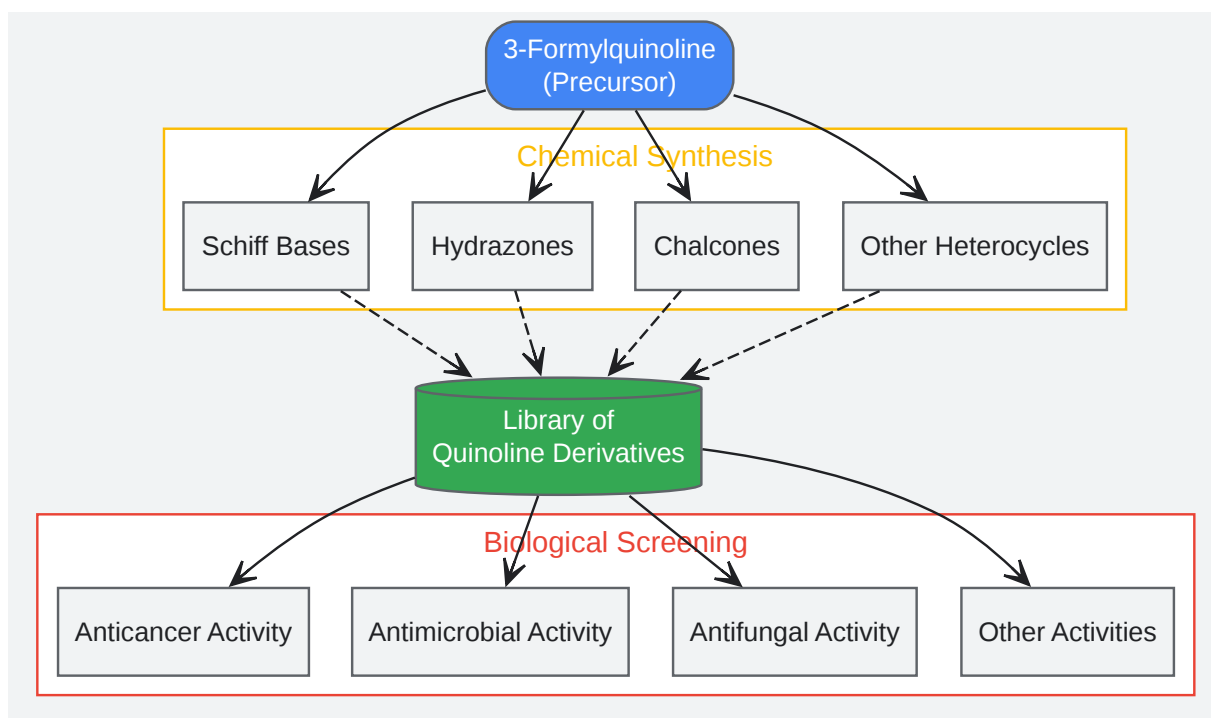
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing crushed ice and cold water.[\[9\]](#)[\[10\]](#)
- Stir the resulting slurry for approximately one hour to ensure complete precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product thoroughly with water to remove any residual reagents.[\[10\]](#)
- Dry the solid product.

- Recrystallize the crude 2-chloro-3-formylquinoline from a suitable solvent, such as ethyl acetate, to yield the purified compound.[\[5\]](#)[\[10\]](#)

4. Characterization:

- Melting Point: The melting point of the purified product is determined using a standard melting point apparatus to assess purity.[\[5\]](#)[\[10\]](#)
- Spectroscopic Analysis: The structure of the synthesized compound is confirmed using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy.[\[5\]](#)[\[6\]](#)[\[7\]](#)





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